molecular formula C14H17N5O B5188462 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one

6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one

Cat. No.: B5188462
M. Wt: 271.32 g/mol
InChI Key: PGYNIGMJLWNKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-phenylpiperazine with a suitable triazine precursor under controlled conditions. One common method involves the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: This compound shares a similar piperazine and triazine structure but differs in its functional groups.

    4-phenylpiperazine derivatives: These compounds have the phenylpiperazine moiety but may lack the triazine ring.

Uniqueness

6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a triazine ring with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYNIGMJLWNKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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